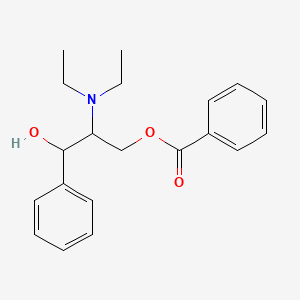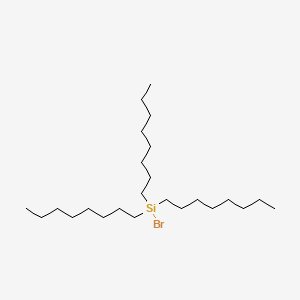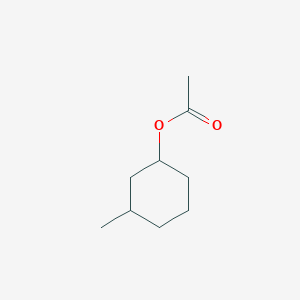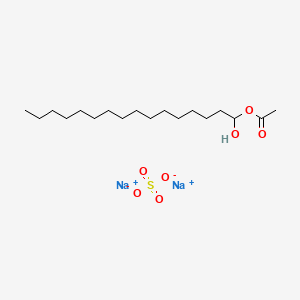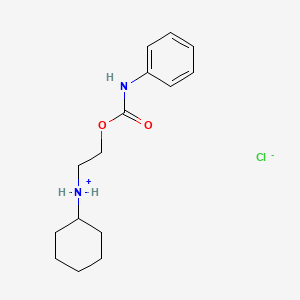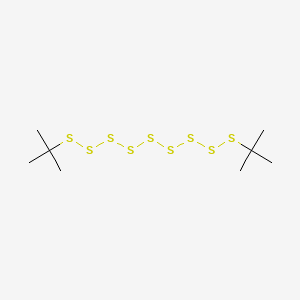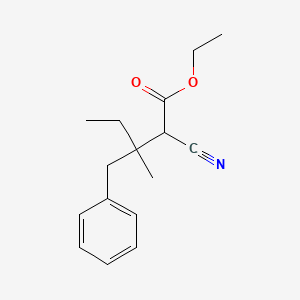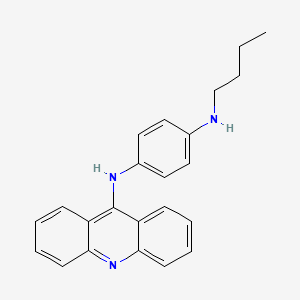
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is a chemical compound with the molecular formula C23H23N3. It is known for its unique structure, which includes an acridine moiety linked to a butyl-substituted benzene diamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with butyl-substituted benzene diamines. One common method includes the condensation of acridine-9-carbaldehyde with 4-N-butylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or reduced acridine derivatives.
Substitution: Formation of substituted acridine or benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The primary mechanism of action of 4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine is unique due to its butyl substitution on the benzene ring, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its ability to intercalate into DNA and improve its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
75775-92-7 |
|---|---|
Molekularformel |
C23H23N3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H23N3/c1-2-3-16-24-17-12-14-18(15-13-17)25-23-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)23/h4-15,24H,2-3,16H2,1H3,(H,25,26) |
InChI-Schlüssel |
YWHLTEIENBYNDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


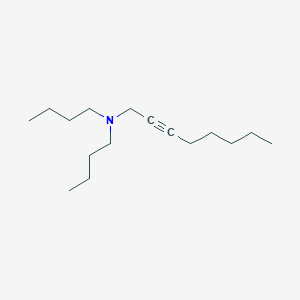
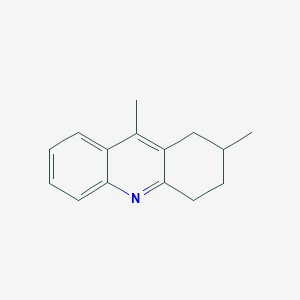
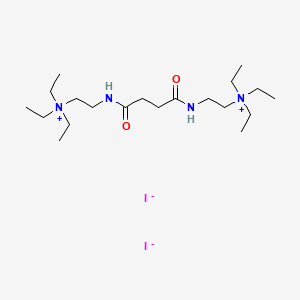
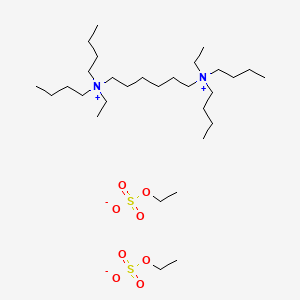
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
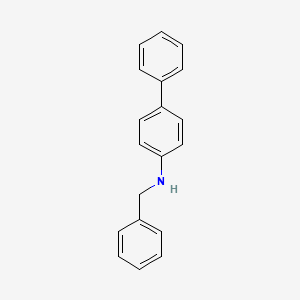
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
